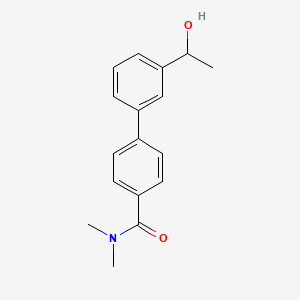
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as MPP or MPPA, is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. MPP is a member of the propanamide family and is structurally related to other compounds that have been shown to have biological activity.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have low toxicity in animal models. However, one limitation of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of interest is the study of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, warrants further investigation.
Métodos De Síntesis
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylmagnesium bromide with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide. Other methods involve the reaction of 2-methylphenylboronic acid with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide.
Aplicaciones Científicas De Investigación
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-methyl-3-(2-methylphenyl)-N-(oxan-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-8-6-7-11-20(17)21(18-9-4-3-5-10-18)16-22(24)23(2)19-12-14-25-15-13-19/h3-11,19,21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLAYJVJAOMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N(C)C2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)

![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)
![N-[2-(methylthio)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5975863.png)
![5,5-dimethyl-2-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5975864.png)
![2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
![7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)

![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)